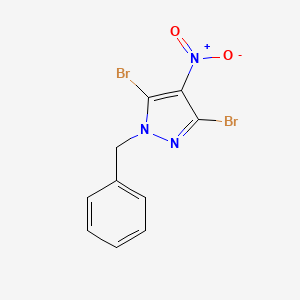

1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-3,5-dibromo-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N3O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMYBBCIGXBZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599283 | |

| Record name | 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155601-03-9 | |

| Record name | 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 1 Benzyl 3,5 Dibromo 4 Nitro 1h Pyrazole Within Advanced Pyrazole Heterocycle Research

Significance of Pyrazole (B372694) Derivatives as Versatile Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Pyrazole derivatives are recognized as "privileged scaffolds" due to their extensive applications across various scientific disciplines, particularly in drug discovery and organic synthesis. researchgate.netnih.gov Their five-membered ring structure is a key feature in numerous compounds with a wide spectrum of biological and pharmacological activities. nih.govolemiss.edu

In medicinal chemistry, the pyrazole core is present in a variety of approved drugs, demonstrating its therapeutic importance. nih.gov These compounds exhibit a broad range of activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties. nih.govmdpi.com The success of pyrazole-based drugs has fueled continuous research into new derivatives with enhanced efficacy and selectivity. nih.gov

The versatility of the pyrazole ring also makes it an invaluable building block in organic synthesis. nih.gov The presence of multiple reaction sites on the pyrazole core allows for diverse functionalization, leading to the creation of complex molecular structures. nih.gov Synthetic chemists utilize pyrazoles as intermediates for constructing more elaborate heterocyclic systems, highlighting their role as a foundational element in the synthesis of novel organic materials and pharmaceuticals. olemiss.edu

Table 1: Examples of Pharmacological Activities of Pyrazole Derivatives

| Pharmacological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways; Celecoxib is a well-known example. nih.gov |

| Anticancer | Activity against various cancer cell lines through mechanisms like kinase inhibition. mdpi.com |

| Antimicrobial | Efficacy against bacterial and fungal pathogens. nih.gov |

| Antidepressant | Modulation of central nervous system targets to alleviate symptoms of depression. mdpi.com |

Overview of Polyhalogenated and Nitrated Pyrazole Chemistry

The introduction of halogen atoms and nitro groups onto the pyrazole ring significantly modifies its chemical properties and reactivity, opening avenues for further chemical transformations. These substituents are crucial for creating highly functionalized pyrazoles used as energetic materials or as versatile synthetic intermediates. nih.govnih.gov

Polyhalogenated Pyrazoles: The presence of halogen atoms, such as bromine, on the pyrazole ring is pivotal for subsequent functionalization. olemiss.edu Halogenated pyrazoles are key substrates for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for building molecular complexity. The bromine substituents, in particular, can serve as versatile synthetic handles for further chemical modifications. olemiss.edu

Nitrated Pyrazoles: Nitration is a fundamental electrophilic substitution reaction for pyrazoles. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards further electrophilic attack but activates it for nucleophilic substitution. masterorganicchemistry.comlibretexts.org This activation is particularly pronounced when the nitro group is positioned ortho or para to a leaving group, facilitating SNAr reactions. libretexts.org Furthermore, the nitro group itself can be chemically transformed, most commonly through reduction to an amino group. This resulting amino functionality can then be used for a wide array of subsequent reactions, such as diazotization or acylation, making nitropyrazoles valuable precursors for a diverse range of derivatives. nih.gov Nitrated pyrazoles have also garnered significant attention in the field of energetic materials due to their high density, thermal stability, and high heat of formation. nih.gov

Positioning of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole as a Model System for Complex Pyrazole Functionalization Studies

The compound this compound is a strategically designed molecule that serves as an excellent platform for studying complex functionalization reactions on the pyrazole scaffold. Its structure incorporates several key features that allow for the exploration of regioselective and sequential chemical transformations.

The pyrazole ring is heavily substituted with functional groups that possess distinct and often competing reactivities. The presence of two bromine atoms at positions 3 and 5, which are activated by the adjacent electron-withdrawing nitro group at position 4, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comlibretexts.org The differential reactivity of the C3 and C5 positions could be exploited for selective or sequential substitution, allowing for the controlled introduction of various nucleophiles.

Moreover, the bromine atoms can act as leaving groups in metal-catalyzed cross-coupling reactions, enabling the formation of new bonds and the synthesis of highly complex pyrazole derivatives. The nitro group not only activates the ring for these substitutions but can also be reduced to an amine, providing another site for diversification. The N-benzyl group serves to protect the N1 position of the pyrazole ring, preventing undesired side reactions at this site during functionalization studies.

Table 2: Potential Reaction Sites of this compound

| Position | Substituent | Potential Reactions |

|---|---|---|

| C3 & C5 | Bromo (Br) | Nucleophilic Aromatic Substitution (SNAr), Metal-catalyzed cross-coupling reactions. |

| C4 | Nitro (NO₂) | Reduction to an amino group (NH₂), which can be further functionalized. |

This multi-functionalized nature positions this compound as an ideal model system. Researchers can use this substrate to develop and optimize new synthetic methodologies for the regioselective functionalization of polysubstituted heterocyclic systems. The insights gained from studying the reactivity of this compound can be applied to the synthesis of novel and structurally diverse pyrazoles with potential applications in medicinal chemistry and materials science.

Reactivity and Transformations of 1 Benzyl 3,5 Dibromo 4 Nitro 1h Pyrazole

Electrophilic Substitution on the Pyrazole (B372694) Nucleus

Further electrophilic substitution directly on the pyrazole nucleus of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole is highly improbable under standard electrophilic aromatic substitution conditions. The pyrazole ring is heavily substituted with strongly electron-withdrawing groups: two bromine atoms at the C-3 and C-5 positions and a nitro group at the C-4 position. These substituents significantly deactivate the ring towards attack by electrophiles.

Mechanistic Interpretations of Electrophilic Attack on Substituted Pyrazoles

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position. This regioselectivity is attributed to the electronic distribution within the aromatic system. An electrophilic attack at C-4 proceeds through a more stable carbocation intermediate (a sigma complex) compared to an attack at the C-3 or C-5 positions. Attack at C-3 or C-5 would place a partial positive charge adjacent to the sp²-hybridized ring nitrogen, leading to a highly unstable intermediate.

However, in the case of this compound, the C-4 position is already occupied by a strongly deactivating nitro group. Furthermore, the bromine atoms at C-3 and C-5 also withdraw electron density from the ring via induction, further diminishing its nucleophilicity and rendering it resistant to electrophilic attack.

Factors Influencing Regioselectivity (e.g., Protonation Effects)

Reaction conditions, particularly the acidity of the medium, play a crucial role in the electrophilic substitution of pyrazoles. In acidic media, the pyridine-like nitrogen atom of the pyrazole ring can be protonated, forming a pyrazolium (B1228807) cation. This protonation introduces a positive charge, which severely deactivates the entire ring system towards electrophilic attack.

For this compound, the combined deactivating effects of the bromo and nitro substituents, coupled with potential protonation in acidic reaction media, effectively preclude any further electrophilic substitution on the pyrazole nucleus. Any potential electrophilic reaction would likely occur on the more electron-rich benzyl (B1604629) substituent, a reaction that falls outside the scope of this discussion.

Nucleophilic Substitution Reactions Involving this compound

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazole ring in this compound makes it highly susceptible to nucleophilic attack. The C-3 and C-5 positions, bearing the bromine atoms, are activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the nitro group at C-4 is pivotal, as it stabilizes the negative charge of the Meisenheimer complex intermediate formed during the SNAr mechanism.

Amination Reactions: Displacement of Halogen Atoms by Amino Groups (e.g., Methylamine, Ethylamine, Ethanolamine, Benzylamine)

The bromine atoms at the C-3 and C-5 positions of this compound can be displaced by various primary and secondary amines. Research has shown that reactions with amines such as methylamine, ethylamine, ethanolamine, and benzylamine (B48309) proceed to yield the corresponding 3,5-diamino-pyrazole derivatives. These reactions typically involve the sequential displacement of the two bromine atoms. The substitution of the first bromine atom facilitates the displacement of the second, often requiring more forcing conditions.

The general reaction scheme involves the nucleophilic attack of the amine on the C-3 or C-5 position, followed by the departure of the bromide ion. The presence of a base is often required to neutralize the hydrogen bromide generated.

Table 1: Amination Reactions of this compound

| Nucleophile | Product(s) | Typical Reaction Conditions | Observed Yield |

|---|---|---|---|

| Methylamine | 1-benzyl-N3,N5-dimethyl-4-nitro-1H-pyrazole-3,5-diamine | Excess amine in a polar solvent (e.g., Ethanol), sealed vessel, elevated temperature. | Moderate to Good |

| Ethylamine | 1-benzyl-N3,N5-diethyl-4-nitro-1H-pyrazole-3,5-diamine | Excess amine in a polar aprotic solvent (e.g., DMF), elevated temperature. | Moderate to Good |

| Ethanolamine | 2,2'-((1-benzyl-4-nitro-1H-pyrazole-3,5-diyl)bis(azanediyl))di(ethan-1-ol) | Neat or in a high-boiling solvent (e.g., Dioxane), reflux. | Moderate |

| Benzylamine | N3,N5,1-tribenzyl-4-nitro-1H-pyrazole-3,5-diamine | Excess amine, high temperature (e.g., 120-150 °C), neat or in a high-boiling solvent. | Moderate to Good |

Note: The yields and specific conditions can vary based on the scale of the reaction and the purification methods employed. The table represents typical outcomes based on the reactivity of similar compounds.

Other Nucleophilic Displacements at Brominated Positions

Beyond amination, the bromine atoms on the pyrazole ring are susceptible to displacement by a variety of other nucleophiles. These reactions further underscore the versatility of this compound as a scaffold in synthetic chemistry.

Alkoxides: Nucleophiles such as sodium methoxide (B1231860) or ethoxide can displace the bromo groups to form the corresponding 3,5-dialkoxy derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.

Thiolates: Sulfur-based nucleophiles, like sodium thiophenoxide, react readily to yield 3,5-bis(phenylthio) derivatives. These reactions are generally fast and high-yielding due to the high nucleophilicity of thiolates.

Azides: Sodium azide (B81097) can be used to introduce azido (B1232118) groups at the C-3 and C-5 positions, which can then be used for further transformations, such as cycloadditions or reductions to amino groups.

Potential for Nucleophilic Substitution of the Nitro Group

Direct nucleophilic substitution of the nitro group at the C-4 position is generally challenging as the nitrite (B80452) ion (NO₂⁻) is a poor leaving group compared to halides. However, in highly electron-deficient aromatic systems, such substitutions are not unknown. For instance, in certain polynitrated pyrazoles, the nucleophilic displacement of a nitro group has been observed.

For this compound, the substitution of the nitro group would require a highly reactive nucleophile and harsh reaction conditions. The reaction is less favorable than the displacement of the bromine atoms at C-3 and C-5. The stability of the Meisenheimer intermediate would be less pronounced for an attack at C-4 compared to C-3/C-5 in this specific substitution pattern. Therefore, while theoretically possible under extreme conditions, the displacement of the nitro group is not a commonly observed or synthetically useful transformation for this compound, with substitution of the bromo groups being the overwhelmingly preferred reaction pathway.

Competitive Reaction Pathways and Site Selectivity in Nucleophilic Transformations

The pyrazole ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the cumulative electron-withdrawing effects of the two nitrogen atoms in the pyrazole ring, the two bromine atoms at positions 3 and 5, and, most significantly, the strongly deactivating nitro group at the C4 position. The bromine atoms at the C3 and C5 positions serve as viable leaving groups in the presence of suitable nucleophiles.

In principle, nucleophilic attack can occur at either the C3 or the C5 position, leading to mono- or di-substituted products. The site selectivity of this transformation is a critical aspect, influenced by a combination of electronic and steric factors. Electronically, both the C3 and C5 positions are activated by the adjacent nitro group. However, the symmetry of this activation is broken by the N1-benzyl substituent. The bulky benzyl group may exert a steric hindrance effect, potentially favoring nucleophilic attack at the more accessible C5 position over the C3 position.

The nature of the incoming nucleophile is also expected to play a crucial role in determining the reaction pathway and selectivity. Soft nucleophiles, such as thiols, may exhibit different selectivity profiles compared to hard nucleophiles, like alkoxides or amines. Furthermore, the reaction conditions, including the solvent, temperature, and the presence of a base, can significantly influence the outcome of the reaction. While specific experimental data on the competitive nucleophilic substitution for this compound is not extensively documented, studies on related nitropyrazoles suggest that such reactions are feasible and can be regioselective. For instance, in 3,4-dinitropyrazoles, nucleophilic substitution has been observed to occur regioselectively at the 3-position.

A summary of potential nucleophilic substitution reactions is presented below:

| Nucleophile (Nu-) | Potential Product(s) | Expected Selectivity |

| R-O- | 1-benzyl-3-bromo-5-alkoxy-4-nitro-1H-pyrazole and/or 1-benzyl-5-bromo-3-alkoxy-4-nitro-1H-pyrazole | May favor C5 substitution due to steric hindrance from the N-benzyl group. |

| R-S- | 1-benzyl-3-bromo-5-(alkylthio)-4-nitro-1H-pyrazole and/or 1-benzyl-5-bromo-3-(alkylthio)-4-nitro-1H-pyrazole | May exhibit different selectivity based on the softness of the nucleophile. |

| R2N-H | 1-benzyl-3-bromo-5-(dialkylamino)-4-nitro-1H-pyrazole and/or 1-benzyl-5-bromo-3-(dialkylamino)-4-nitro-1H-pyrazole | Likely influenced by the steric bulk of the amine. |

Further research is required to fully elucidate the competitive reaction pathways and to establish a predictable model for site selectivity in the nucleophilic transformations of this highly functionalized pyrazole.

Reactivity of the Benzyl Substituent

The N-benzyl group in this compound is not merely a passive substituent. It can participate in its own set of chemical transformations, either involving the phenyl ring or the benzylic C-N bond.

Chemical Transformations on the Phenyl Ring of the N-Benzyl Group

The phenyl ring of the N-benzyl group is, in principle, susceptible to electrophilic aromatic substitution reactions. However, the strongly electron-withdrawing nature of the 3,5-dibromo-4-nitro-1H-pyrazol-1-yl moiety significantly deactivates the attached benzyl group towards electrophilic attack. This deactivating effect is transmitted through the nitrogen atom and the benzylic carbon.

Consequently, typical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the phenyl ring are expected to be considerably more challenging compared to those on unsubstituted toluene (B28343) or even benzyl halides. Forcing reaction conditions, such as the use of strong acids and high temperatures, would likely be required to achieve any degree of substitution. Under such conditions, the stability of the pyrazole ring itself might be compromised.

Despite these challenges, if an electrophilic substitution were to occur, the directing effect of the pyrazol-1-ylmethyl group would need to be considered. As an alkyl group with an electron-withdrawing substituent, it is likely to be an ortho, para-director, albeit a deactivating one. A study on the electrophilic substitution of 1-phenyl-2-pyrazolines has shown that substitution occurs at the para-position of the N-phenyl group. researchgate.net This suggests that if functionalization of the phenyl ring in this compound were to be achieved, the para-substituted product would be the most probable isomer.

Cleavage or Derivatization of the N-Benzyl Linkage

The N-benzyl group is a commonly used protecting group for nitrogen-containing heterocycles, and its cleavage is a well-established transformation in organic synthesis. Several methods are available for the debenzylation of N-benzyl heterocycles, and these can be broadly categorized as reductive, oxidative, or base-promoted cleavage.

Reductive Cleavage: Catalytic hydrogenation is a common method for N-debenzylation. This typically involves the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. The electron-deficient nature of the pyrazole ring in the target molecule might facilitate this process.

Oxidative Cleavage: Oxidative methods for N-debenzylation are also known. Reagents such as ceric ammonium nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be employed. However, the presence of other potentially oxidizable groups on the molecule needs to be considered. A mild and efficient protocol for the cleavage of o- and p-nitrobenzyl groups using aqueous NaOH in methanol (B129727) has been reported, which is presumed to proceed via oxidation at the benzylic position by dissolved oxygen. nih.gov

Base-Promoted Cleavage: An efficient method for the N-debenzylation of various aromatic heterocycles, including pyrazoles, involves the use of potassium tert-butoxide in DMSO with bubbling oxygen. researchgate.net This base-promoted process offers a complementary approach to the more common reductive methods.

The choice of method for the cleavage of the N-benzyl linkage in this compound would depend on the compatibility of the reagents with the other functional groups present in the molecule, particularly the nitro and bromo substituents.

A summary of potential N-benzyl cleavage methods is provided below:

| Method | Reagents | Potential Outcome |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | 3,5-dibromo-4-nitro-1H-pyrazole |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | 3,5-dibromo-4-nitro-1H-pyrazole |

| Base-Promoted Oxidation | KOtBu, DMSO, O2 | 3,5-dibromo-4-nitro-1H-pyrazole |

Further derivatization of the benzylic position is less common but could potentially be achieved through radical-based reactions. However, the high degree of functionalization on the pyrazole ring makes such transformations challenging due to potential side reactions.

Theoretical and Mechanistic Investigations of 1 Benzyl 3,5 Dibromo 4 Nitro 1h Pyrazole and Its Pyrazole Core

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful lens through which the properties and behavior of molecules like 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole can be understood at an electronic level. eurasianjournals.com These methods are crucial for predicting molecular behavior and guiding experimental work. eurasianjournals.com

The pyrazole (B372694) ring is an aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. ijraset.comglobalresearchonline.net Its aromaticity arises from a planar, cyclic, conjugated system with six delocalized π-electrons, conforming to Hückel's rule. ijraset.comrrbdavc.org The electronic structure of the pyrazole core in this compound is significantly modulated by its substituents: a benzyl (B1604629) group at the N1 position, two bromine atoms at C3 and C5, and a nitro group at C4.

The nitro group (NO₂) is a strong electron-withdrawing group, which substantially decreases the electron density of the pyrazole ring. This effect is complemented by the electron-withdrawing inductive effects of the two bromine atoms. In contrast, the benzyl group attached to the N1 nitrogen is primarily a bulky group with a phenyl ring that can have complex electronic interactions.

Computational methods like Density Functional Theory (DFT) are employed to model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The distribution of these frontier orbitals indicates the most probable sites for nucleophilic and electrophilic attack. For a pyrazole ring, positions C3 and C5 are generally more susceptible to nucleophilic attack, while C4 is the preferred site for electrophilic substitution. ijraset.commdpi.com However, in the title compound, these positions are already substituted. The presence of the strong electron-withdrawing nitro and bromo substituents deactivates the ring towards electrophilic attack. Reactivity prediction would therefore focus on reactions involving the substituents or potential nucleophilic aromatic substitution, although the latter is generally difficult on an electron-deficient ring.

| Position | Substituent | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| N1 | Benzyl | Steric hindrance; weak inductive effect | Shields the N1 position; influences ring conformation |

| C3 | Bromo | Inductive: Electron-withdrawing | Deactivates the ring; potential site for nucleophilic substitution or metal-catalyzed coupling |

| C4 | Nitro | Resonance & Inductive: Strong electron-withdrawing | Strongly deactivates the ring towards electrophilic attack; activates the ring for potential nucleophilic attack |

| C5 | Bromo | Inductive: Electron-withdrawing | Deactivates the ring; potential site for nucleophilic substitution or metal-catalyzed coupling |

Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. fx361.com For substituted nitropyrazoles, mechanistic studies often focus on rearrangement reactions or nucleophilic substitutions. For instance, the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles has been studied, with proposed mechanisms involving transition states that can be computationally modeled. fx361.comnih.gov

In the case of this compound, theoretical studies could elucidate the mechanisms of potential reactions, such as the substitution of the bromo or nitro groups. DFT calculations can be used to determine the activation energies for different pathways, predicting which reaction is more likely to occur. For example, a proposed SN2 mechanism with a concerted proton transfer has been studied for 3(5)-nitropyrazole exchange reactions, involving a six-membered ring in the transition state. researchgate.netresearchgate.net Similar computational approaches could model the transition states for reactions involving the title compound, providing insight into its synthetic accessibility and stability.

The pyrazole ring is considered aromatic, a property that confers significant stability. rrbdavc.orgnih.gov However, the degree of aromaticity can be influenced by substituents. Electron-withdrawing groups, such as the nitro and bromo substituents in this compound, generally decrease the electron density within the ring. This reduction in electron density can impact the aromatic stabilization energy.

| Substituent Type | Example on Title Compound | General Effect on Ring Electron Density | Impact on Aromatic Stability |

|---|---|---|---|

| Electron-Withdrawing (Resonance & Inductive) | -NO₂ | Strongly decreases | Reduces aromatic character but can increase thermodynamic stability towards oxidation |

| Electron-Withdrawing (Inductive) | -Br | Moderately decreases | Reduces aromatic character; influences bond lengths and angles |

| Alkyl/Aryl (at N1) | -CH₂Ph (Benzyl) | Minimal electronic effect on the ring itself | Primarily steric influence; prevents tautomerism and affects crystal packing |

Advanced Spectroscopic Techniques for Structural Elucidation

Confirming the precise structure of a synthesized molecule like this compound requires sophisticated analytical techniques that probe the molecular framework and connectivity.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide definitive evidence for the arrangement of atoms.

In the ¹H NMR spectrum, the protons of the benzyl group would be readily identifiable. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet, while the phenyl protons would exhibit characteristic multiplets in the aromatic region of the spectrum. Since the C4 position of the pyrazole ring is substituted, there will be no proton signal from the pyrazole core itself.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) would be significantly influenced by the attached substituents. The carbon atoms bonded to the electronegative bromine (C3 and C5) and nitro group (C4) would be shifted downfield. The carbons of the benzyl group would also show characteristic signals. Two-dimensional NMR techniques, such as HSQC and HMBC, could be used to correlate proton and carbon signals, confirming the connectivity between the benzyl group and the N1 position of the pyrazole ring.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl -CH₂- | ~5.0 - 5.5 | ~50 - 60 |

| Benzyl -C₆H₅ | ~7.0 - 7.5 | ~125 - 140 |

| Pyrazole C3-Br | N/A | Downfield, influenced by Br and N |

| Pyrazole C4-NO₂ | N/A | Downfield, influenced by NO₂ |

| Pyrazole C5-Br | N/A | Downfield, influenced by Br and N |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of the substituents. Common fragmentation pathways would likely include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond would result in a prominent peak corresponding to the benzyl cation ([C₇H₇]⁺, m/z 91) and the remaining dibromo-nitro-pyrazole fragment.

Loss of the nitro group: Expulsion of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds.

Loss of bromine atoms: Sequential loss of the two bromine atoms (79/81 Da each) would also be observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic M, M+2, and M+4 peaks for fragments containing both bromine atoms, and M and M+2 peaks for fragments containing one.

Tautomerism and Dynamic Behavior of Substituted Pyrazoles

The dynamic behavior of pyrazoles is a critical aspect of their chemistry, fundamentally influenced by tautomerism. This phenomenon involves the migration of a proton, leading to structural isomers that can be in rapid equilibrium. While the specific compound this compound has a fixed structure due to the benzyl group on the N1 position preventing proton migration, understanding the tautomeric potential of its underlying N-unsubstituted pyrazole core is essential for contextualizing its chemical properties and reactivity.

Proton Transfer Dynamics and Energy Barriers

The dynamics of proton transfer between the tautomeric forms of N-unsubstituted pyrazoles have been extensively investigated through theoretical calculations. These studies reveal the energetic feasibility of different transfer mechanisms. The process can occur either within a single molecule (intramolecularly) or between two or more molecules (intermolecularly). nih.gov

Intramolecular Proton Transfer: Theoretical studies using density functional theory (DFT) and Møller–Plesset (MP2) methods have consistently shown that direct intramolecular 1,2-proton transfer in the pyrazole ring has a very high activation energy barrier. nih.gov Calculated values for this process are typically in the range of 45 to 55 kcal/mol. ias.ac.indaneshyari.com Such a high energy barrier makes this pathway kinetically unfavorable and highly unlikely to occur under normal conditions.

Intermolecular Proton Transfer: In contrast, intermolecular proton transfer is a much more favorable process. nih.gov This mechanism can proceed through the formation of dimers or be assisted by solvent molecules.

Dimer-Mediated Transfer: Pyrazole molecules can form hydrogen-bonded dimers. In this arrangement, a double proton transfer can occur simultaneously between the two molecules. The activation energy for this process is significantly lower, with calculated values ranging from approximately 11 to 19 kcal/mol. ias.ac.indaneshyari.com This substantial reduction in the energy barrier indicates that proton exchange in concentrated or non-polar media predominantly occurs through this intermolecular pathway. nih.gov

Solvent-Assisted Transfer: Protic solvent molecules, such as water or ammonia (B1221849), can act as a bridge to facilitate proton transfer. ias.ac.inias.ac.in By forming hydrogen bonds with both the N-H group and the pyridine-like nitrogen of the pyrazole, the solvent creates a shuttle for the proton. This mechanism also dramatically lowers the activation energy. For example, the energy barrier for water-assisted proton transfer is calculated to be in the range of 26 to 32 kcal/mol, while assistance from an ammonia molecule can lower it further to between 17 and 22 kcal/mol. ias.ac.inias.ac.in The presence of just two water molecules has been shown to be highly effective in lowering the energetic barrier. nih.gov

The electronic nature of substituents on the pyrazole ring also influences the kinetics of proton transfer. Studies on 4-substituted pyrazoles have revealed that electron-donating groups tend to lower the activation energy, making proton migration easier, whereas electron-withdrawing groups increase the energy barrier. daneshyari.com For example, the activation energy for 4-aminopyrazole was found to be 47.9 kcal/mol, while for 4-nitropyrazole, it was 54.4 kcal/mol. daneshyari.com

| Transfer Mechanism | Computational Method | Activation Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Intramolecular (Single Proton Transfer) | B3LYP / MP2 | 45.7 - 55.5 | ias.ac.indaneshyari.com |

| Intermolecular (Double Proton Transfer via Dimer) | DFT / MP2 | 11.4 - 19.4 | ias.ac.indaneshyari.com |

| Water-Assisted Transfer | MP2 | 26.6 - 31.8 | ias.ac.inias.ac.in |

| Ammonia-Assisted Transfer | MP2 | 17.3 - 22.5 | ias.ac.inias.ac.in |

Advanced Research Applications and Future Directions for 1 Benzyl 3,5 Dibromo 4 Nitro 1h Pyrazole

Role as a Synthetic Intermediate for the Development of Novel Heterocyclic Architectures

The dense functionalization of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole makes it a versatile platform for the construction of more complex molecular frameworks. The bromine and nitro substituents serve as reactive handles that can be selectively addressed to build novel heterocyclic systems.

Fused pyrazole (B372694) systems are integral to many biologically active compounds and functional materials. mdpi.com The title compound is a promising precursor for creating these bicyclic and polycyclic structures through annulation reactions, which involve the formation of a new ring fused to the existing pyrazole core.

The two bromine atoms at the 3- and 5-positions can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce side chains containing functional groups. These appended groups can then undergo intramolecular cyclization to form a new fused ring. For example, coupling with an ortho-alkynylphenylboronic acid could be followed by an intramolecular cyclization to yield a pyrazolo[1,5-a]quinoline (B13874262) derivative. The general strategy involves leveraging the C-Br bonds as anchor points for building the second ring system. rhhz.netresearchgate.net

Table 1: Potential Annulation Strategies from this compound

| Reaction Type | Reagent Example | Fused System Example |

|---|---|---|

| Palladium-Catalyzed Cyclization | o-aminophenylboronic acid | Pyrazolo[1,5-a]quinoxaline |

| Copper-Catalyzed Annulation | 2-alkynylbromobenzenes | Benzo[b]pyrazolo[1,5-d] thieme-connect.comrsc.orgoxazine |

Beyond fused systems, this compound serves as an excellent scaffold for generating a wide array of polysubstituted pyrazoles. The differential reactivity of its functional groups allows for a programmed approach to synthesis. The carbon-bromine bonds are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, enabling the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.

Furthermore, the nitro group can be reduced to an amino group, which opens up another avenue for functionalization. This new amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce an even broader range of substituents. This sequential modification strategy allows for the creation of a chemical library of diverse pyrazole derivatives from a single, advanced intermediate.

Contributions to Reaction Methodology and Synthetic Strategy Development

The compound's complex substitution pattern makes it an ideal candidate for developing and understanding new synthetic methods, particularly in the context of regioselectivity and green chemistry.

The pyrazole ring is an electron-rich aromatic system, but the presence of a 4-nitro group strongly deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. nih.govnih.gov The interplay between the electron-withdrawing nitro group and the two halogen atoms presents a compelling case for mechanistic studies. rsc.org Research using this compound as a model substrate can provide valuable data on:

Regioselectivity: Determining which of the two bromine atoms is more susceptible to substitution under various conditions.

Reaction Kinetics: Quantifying the activating effect of the nitro group on the rate of nucleophilic substitution at the C3 and C5 positions. mdpi.com

Competitive Pathways: Investigating the competition between substitution reactions at the carbon-bromine bonds and potential reactions involving the nitro group or the benzyl (B1604629) moiety.

Understanding these factors is crucial for the rational design of synthetic routes for other polyfunctionalized heteroaromatic compounds. researchgate.net

Modern synthetic chemistry emphasizes the development of environmentally benign processes. researchgate.netcitedrive.com The synthesis and subsequent reactions of this compound offer opportunities to apply and advance green chemistry principles. thieme-connect.com Researchers can explore:

Catalyst-Free Reactions: Developing multicomponent reactions that form complex pyrazoles without the need for transition metal catalysts. rsc.org

Alternative Solvents: Utilizing water or other green solvents for substitution and coupling reactions, minimizing the use of volatile organic compounds. thieme-connect.com

Energy-Efficient Methods: Employing microwave-assisted synthesis or sonochemical procedures to reduce reaction times and energy consumption. nih.gov

By focusing on greener methods for this class of compounds, new, sustainable protocols can be established for the broader production of polyfunctionalized heterocycles. researchgate.net

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to this compound Chemistry |

|---|---|

| Atom Economy | Designing one-pot, multicomponent reactions to build the core structure. |

| Safer Solvents | Performing nucleophilic substitutions in aqueous media or ionic liquids. |

| Energy Efficiency | Using microwave irradiation to accelerate palladium-catalyzed cross-coupling reactions. |

| Catalysis | Employing recyclable, heterogeneous catalysts for functional group transformations. |

Fundamental Insights into Structure-Reactivity Relationships in Heteroaromatic Systems

The study of this compound provides fundamental insights into the complex structure-reactivity relationships that govern heteroaromatic chemistry. The molecule is a microcosm of competing electronic and steric effects.

The pyrazole nucleus itself has a unique electronic distribution. The nitro group at the C4 position acts as a powerful resonance and inductive electron-withdrawing group, significantly lowering the electron density of the ring and influencing the reactivity of the attached halogens. nih.gov The bromine atoms are good leaving groups but also exert their own inductive effects. Simultaneously, the N-benzyl group is not merely a protecting group; its size can sterically hinder the approach of reagents to the C5-bromo position, and its electronic properties can be transmitted through the nitrogen atom to the ring system.

Systematic studies on this molecule—for instance, by varying the substituents on the benzyl ring and observing the resulting changes in reaction rates and outcomes—can help to deconstruct these complex interactions. researchgate.net Such research contributes to a more predictive and nuanced understanding of how molecular structure dictates chemical behavior in highly functionalized heteroaromatic systems.

Effects of Halogen and Nitro Substituents on Pyrazole Reactivity

The reactivity of the pyrazole ring is profoundly influenced by its substituents. In this compound, the two bromine atoms and the nitro group are potent electron-withdrawing groups. Their collective inductive and resonance effects significantly decrease the electron density of the pyrazole core. This deactivation has several important consequences for the molecule's chemical behavior.

Firstly, the electron-deficient nature of the ring system renders it highly resistant to classical electrophilic aromatic substitution reactions. The high degree of substitution and the deactivating effect of the existing groups mean that further electrophilic attack is energetically unfavorable.

Conversely, this electron deficiency activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The positions occupied by the bromine atoms (C3 and C5) and potentially the nitro group (C4) become susceptible to attack by strong nucleophiles. The relative reactivity of these sites is a subject of research interest, governed by the stability of the Meisenheimer-like intermediates formed during the reaction.

A summary of the expected influence of these substituents on the pyrazole's reactivity is presented in the table below.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Nitro (NO₂) | 4 | Strong electron-withdrawal (-I, -M) | Deactivates ring for electrophilic attack; Activates ring for nucleophilic attack. |

| Bromo (Br) | 3, 5 | Electron-withdrawal (-I), weak electron-donation (+M) | Deactivates ring for electrophilic attack; Serve as potential leaving groups in SNAr. |

| Benzyl | 1 | Steric hindrance; weak electron-donating/withdrawing depending on reaction type | Influences regioselectivity of reactions and molecular conformation. |

Studies on Nitrodebromination and Related Ipso-Substitution Phenomena

Ipso-substitution, a reaction in which an incoming electrophile or nucleophile displaces a substituent other than hydrogen, is a phenomenon of significant interest in the chemistry of highly substituted aromatics. In the context of this compound, the potential for nucleophilic displacement of a bromide or even the nitro group is a key area of research.

While specific studies on "nitrodebromination" (the replacement of a bromine atom by a nitro group) for this exact molecule are not extensively documented, the reactivity of analogous polysubstituted nitropyrazoles provides valuable insights. For instance, studies on compounds like 3,4,5-trinitropyrazole have shown that the nitro group at the 4-position can be displaced by various nucleophiles. researchgate.net This suggests that the C4 position in this compound could also be susceptible to nucleophilic attack, potentially leading to the displacement of the nitro group.

More commonly, the bromide substituents at the C3 and C5 positions would be the expected leaving groups in SNAr reactions. The reaction of similarly structured 3,5-dihalo-4-nitropyrazoles with nucleophiles would likely proceed via attack at these positions. The outcome of such reactions would depend on the nature of the nucleophile, the reaction conditions, and the relative stability of the anionic intermediates.

The table below outlines plausible ipso-substitution reactions for this pyrazole framework based on the reactivity of related compounds.

| Reaction Type | Nucleophile | Potential Leaving Group | Plausible Product |

| Amination | R₂NH | Br | 1-benzyl-3-amino-5-bromo-4-nitro-1H-pyrazole |

| Alkoxylation | RO⁻ | Br | 1-benzyl-3-alkoxy-5-bromo-4-nitro-1H-pyrazole |

| Thiolation | RS⁻ | Br | 1-benzyl-3-thioether-5-bromo-4-nitro-1H-pyrazole |

| Denitration | Nu⁻ | NO₂ | 1-benzyl-3,5-dibromo-4-substituted-1H-pyrazole |

Emerging Research Areas and Potential for Academic Exploration

The unique structural and electronic features of this compound make it a candidate for exploration in several emerging research fields.

Medicinal Chemistry: Polysubstituted pyrazoles are considered "privileged scaffolds" in drug discovery. nih.govtandfonline.com Derivatives of 1-benzyl-1H-pyrazole have been investigated as kinase inhibitors. nih.gov The dense functionalization of the target molecule allows for the synthesis of a diverse library of compounds through nucleophilic substitution at the C3, C5, and potentially C4 positions. These new derivatives could be screened for a wide range of biological activities, including as anticancer, anti-inflammatory, or antimicrobial agents. nih.govmdpi.com

Materials Science: The high nitrogen content and the presence of nitro groups suggest potential applications in the field of energetic materials. The reactivity of the bromo substituents allows for the introduction of other functional groups that could be used to tune the energetic properties and sensitivity of the resulting compounds. Furthermore, pyrazole derivatives are being explored for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), due to their electronic properties. nih.gov

Synthetic Methodology: The highly functionalized nature of this compound makes it an interesting substrate for developing novel synthetic methodologies. Research could focus on the selective functionalization of one of the bromine atoms over the other, or the chemoselective reaction at one of the C-Br bonds versus the C-NO₂ bond. Such studies would contribute to a deeper understanding of the reactivity of polysubstituted heterocyclic systems.

Future academic exploration could focus on computational studies to predict the reactivity and electronic properties of this molecule and its derivatives, guiding synthetic efforts. researchgate.netresearchgate.net Experimental work would then focus on the synthesis of new analogues and the evaluation of their properties for specific applications.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrazole core. A key step is the bromination of the nitro-substituted pyrazole precursor. For example, 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole can be synthesized via alkylation (e.g., using NaH and methyl iodide in DMF) followed by bromination . Adjusting reaction stoichiometry and temperature (e.g., 0–50°C) can optimize bromine incorporation. Characterization via H/C NMR and mass spectrometry is critical to confirm regiochemistry and purity.

Basic: How can X-ray crystallography be employed to resolve the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in DCM/hexane). Data collection at 100–298 K using Mo/Kα radiation (λ = 0.71073 Å) with a CCD detector ensures high resolution. Refinement via SHELXL (e.g., full-matrix least-squares on ) resolves bond lengths and angles with <0.01 Å precision. Disorder in the benzyl or nitro groups may require constraints or split-site modeling .

Advanced: How do experimental conditions influence bromination regioselectivity in similar pyrazole derivatives?

Methodological Answer:

Bromination regioselectivity is sensitive to electronic and steric factors. For example, nitration at C4 activates C3/C5 for electrophilic substitution, favoring dibromination . Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., FeBr) can modulate reaction rates. Kinetic vs. thermodynamic control should be assessed via time-resolved H NMR or in situ IR. Contrasting outcomes in pyridone vs. pyrazole bromination (e.g., vs. 2) highlight the role of ring heteroatoms.

Advanced: What contradictions exist in the reported antiproliferative activity of benzyl-pyrazole derivatives, and how can they be addressed?

Methodological Answer:

Discrepancies in IC values (e.g., submicromolar vs. inactive) may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides show mTORC1 modulation in MIA PaCa-2 cells but may degrade under high humidity . Mitigation strategies:

- Validate activity across ≥3 cell lines.

- Perform stability studies (HPLC/MS) under physiological pH/temperature.

- Use autophagy markers (LC3-II/p62) as secondary endpoints to confirm mechanistic consistency.

Advanced: How can thermal decomposition pathways of nitro-pyrazole derivatives be analyzed for safety in handling?

Methodological Answer:

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify decomposition onset temperatures () and exothermic peaks. For 4-amino-3,5-dinitropyrazole , ≈ 200°C indicates moderate thermal stability . Computational methods (e.g., DFT-based bond dissociation energy calculations) predict weak points (e.g., nitro group loss). Safety protocols:

- Store at ≤−20°C under inert atmosphere.

- Limit batch sizes during synthesis.

- Use blast shields in calorimetry experiments.

Basic: What spectroscopic techniques are most effective for characterizing halogenated pyrazoles?

Methodological Answer:

- H NMR : Identifies benzyl protons (δ 4.5–5.5 ppm) and aromatic splitting patterns.

- C NMR : Confirms Br/Nitro substitution via deshielding (C3/C5: δ 140–160 ppm).

- Halogen-Specific Detection : High-resolution mass spectrometry (HRMS) with ESI+ or EI+ verifies isotopic patterns (e.g., Br/Br 1:1 ratio).

- IR Spectroscopy : Nitro group stretching (∼1520 cm) and C-Br (∼600 cm) validate functional groups.

Advanced: What strategies resolve crystallographic disorder in benzyl-substituted pyrazoles?

Methodological Answer:

Disorder in the benzyl group (e.g., rotational conformers) is common. Strategies include:

- Multi-Component Refinement : Model split positions for atoms with occupancy <1.0.

- Restraints : Apply SIMU/DELU restraints in SHELXL to limit unreasonable bond distortions.

- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts.

CIF validation tools (e.g., PLATON/CHECKCIF) ensure compliance with IUCr standards .

Advanced: How can SAR studies optimize bioactivity while minimizing off-target effects?

Methodological Answer:

- Core Modifications : Replace Br with Cl or CF to tune lipophilicity (clogP).

- Substitution Patterns : Compare 3,5-dibromo vs. 3-bromo-5-nitro derivatives for mTORC1 selectivity .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Use deuterated analogs to prolong half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。